molecular formula C10H14ClNO3 B13453649 methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

Cat. No.: B13453649
M. Wt: 231.67 g/mol
InChI Key: AWDDPFAOOBQYBT-FVGYRXGTSA-N
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Description

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride (CAS: 1391515-70-0) is a chiral benzoic acid derivative featuring an (R)-configured amino alcohol side chain at the 3-position of the aromatic ring. The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Its structure combines a methyl ester group, which influences lipophilicity and metabolic stability, with a polar amino alcohol moiety capable of hydrogen bonding and metal coordination. This dual functionality makes it a versatile intermediate in drug discovery, particularly for β-adrenergic receptor agonists or enzyme inhibitors .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1

InChI Key

AWDDPFAOOBQYBT-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CN)O.Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CN)O.Cl

Origin of Product

United States

Preparation Methods

Esterification of 3-Hydroxybenzoic Acid as a Starting Point

A common starting material is 3-hydroxybenzoic acid, which is esterified with methanol under acidic catalysis (e.g., sulfuric acid) to yield methyl 3-hydroxybenzoate. This step is well-established and provides the methyl ester scaffold for further functionalization.

Step Reaction Conditions Yield Notes
Esterification 3-Hydroxybenzoic acid + Methanol → Methyl 3-hydroxybenzoate Acid catalyst (H2SO4), reflux High (>80%) Standard Fischer esterification

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Stereochemical Control Notes
Esterification 3-Hydroxybenzoic acid Methanol, H2SO4 Reflux >80% N/A Provides methyl ester scaffold
Azido ketone reduction 2-Azido-1-(3-substituted phenyl)ethanone NaBH4, MeOH -15 °C to 25 °C, inert atmosphere Moderate to high High (R configuration) Monitored by TLC, extraction and chromatography
Asymmetric hydrogenation Keto intermediates Chiral Ru catalyst Hydrogen atmosphere, controlled temp Variable High Alternative to biocatalysis; good stereocontrol
Protection/deprotection Amino alcohol intermediates Boc2O, TFA RT, DCM High N/A Protects amino groups during synthesis
Salt formation Free base amino alcohol HCl gas or acid Room temperature Quantitative N/A Final hydrochloride salt for stability

Research Findings and Analysis

  • The azido ketone reduction method is widely used for its straightforward approach and good stereochemical outcome.
  • Asymmetric hydrogenation offers excellent stereochemical control but may require expensive catalysts and specialized equipment.
  • Biocatalytic approaches, while environmentally friendly, currently lack efficiency and scalability.
  • Protection strategies are critical to avoid side reactions and enable multi-step synthesis.
  • The overall synthetic route must balance yield, stereochemical purity, cost, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with potential applications in medicinal chemistry and as a building block in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it suitable for biological applications and pharmaceutical formulations. This compound exhibits specific stereochemistry, including a chiral center, and has a molecular formula of C10H14ClNO3C_{10}H_{14}ClNO_3 and a molecular weight of approximately 231.68 g/mol.

Applications

This compound has several applications across different fields:

  • Medicinal Chemistry: It is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules, allowing it to function as a substrate or inhibitor in enzymatic reactions. Its chiral nature enables selective binding to specific molecular targets, which can modulate their activity and influence various cellular processes such as signal transduction.
  • Pharmacology and Biochemistry: Research indicates that this compound interacts with various enzymes and receptors, influencing their activity and potentially leading to significant changes in metabolic pathways. Thus, it is of interest in pharmacological studies aimed at drug development and efficacy testing.
  • Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

This compound exhibits notable biological activity. Its interactions with enzymes and receptors can lead to significant changes in metabolic pathways. This makes it a subject of interest in pharmacological studies for drug development and efficacy testing.

Structural Comparison

Mechanism of Action

The mechanism of action of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a prodrug, undergoing metabolic transformation to release active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

Enantiomeric Variants: (S)-Methyl 3-(1-Amino-2-Hydroxyethyl)Benzoate Hydrochloride

Key Differences :

  • Stereochemistry: The (S)-enantiomer (CAS: 1391447-69-0) exhibits opposite chirality at the amino alcohol center, leading to distinct biological activity. For example, β-adrenergic receptor binding often shows enantiomer-specific efficacy, with the (R)-form typically demonstrating higher selectivity .
  • Applications : Both enantiomers are used in asymmetric synthesis, but the (R)-form is prioritized in active pharmaceutical ingredients (APIs) due to its preferred stereoelectronic interactions.
Property (R)-Enantiomer (S)-Enantiomer
CAS Number 1391515-70-0 1391447-69-0
Molecular Formula C₁₀H₁₄ClNO₃ C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol 231.68 g/mol
Key Application β-agonist intermediates Chiral resolving agents

Benzonitrile Analogs: (R)-3-(1-Amino-2-Hydroxyethyl)Benzonitrile Hydrochloride

Key Differences :

  • Functional Group: Replaces the methyl ester with a cyano group (CAS: 1245623-77-1). The nitrile group increases electron-withdrawing effects, altering reactivity in nucleophilic additions or cyclization reactions.
  • Physicochemical Properties : Reduced solubility in polar solvents compared to the ester due to lower hydrogen-bonding capacity .
Property Target Compound (Ester) Benzonitrile Analog
Solubility (H₂O) High (due to HCl salt) Moderate
Reactivity Ester hydrolysis-prone Stable under basic conditions
Applications Drug intermediates Catalysis, agrochemicals

Amide Derivatives: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Differences :

  • Functional Group: Substitutes the ester with an amide (CAS: Not provided), enhancing metabolic stability but reducing electrophilicity.
  • Structural Features: The dimethyl group on the amino alcohol increases steric hindrance, limiting utility in metal-catalyzed C–H functionalization compared to the target compound’s N,O-bidentate directing group .
Property Target Compound Amide Derivative
Metabolic Stability Moderate High
Catalytic Utility High (N,O-directing) Low (steric hindrance)

Halogenated Analogs: Ethyl 3-[1-(3-Bromoanilino)Ethyl]Benzoate Hydrochloride

Key Differences :

  • Substituents: Incorporates a 3-bromoanilino group (CAS: Not provided), introducing halogen-based electronic effects and cross-coupling reactivity (e.g., Suzuki-Miyaura reactions).
  • Applications : Preferred in material science for constructing conjugated systems, unlike the target compound’s focus on pharmaceuticals .

Biological Activity

Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chiral compound with significant biological activity, particularly in pharmacological and enzymatic contexts. Its structural characteristics allow for interactions with various biological molecules, making it a valuable subject of study in medicinal chemistry and biochemistry.

  • Molecular Formula: C11H15ClN2O3
  • Molecular Weight: Approximately 231.68 g/mol
  • Chirality: The compound features a specific stereocenter, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Esterification of 3-(1-amino-2-hydroxyethyl)benzoic acid with methanol, often under reflux conditions.
  • Conversion to the hydrochloride salt through reaction with hydrochloric acid.

This synthesis can be performed on both laboratory and industrial scales, utilizing continuous flow reactors for enhanced efficiency in industrial contexts.

Biological Activity

This compound exhibits notable biological activity through its interactions with enzymes and metabolic pathways. Key findings include:

  • Enzyme Interactions: The compound acts as both a substrate and an inhibitor in various enzymatic reactions. Its structural similarity to biological molecules allows it to modulate enzyme activities, influencing metabolic processes such as signal transduction.
  • Pharmacological Potential: Research indicates that this compound may play a role in drug development due to its ability to selectively bind to molecular targets involved in disease pathways. This selective binding is crucial for the efficacy of therapeutic agents.

Case Studies

Several studies have documented the biological effects of this compound:

  • Inhibition of Enzymatic Activity:
    • A study explored the compound's effects on specific enzymes involved in metabolic pathways, demonstrating that it can significantly alter enzyme kinetics, thus impacting overall cellular metabolism.
  • Therapeutic Applications:
    • Investigations into its potential as a therapeutic agent highlight its effectiveness in modulating pathways relevant to diseases such as cancer and arthritis. The compound's ability to inhibit certain pathways has been linked to improved outcomes in preclinical models .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural SimilarityBiological Activity
Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoateSimilar chiral centerSignificant enzymatic interactions
N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}Different functional groupsInhibitor of AKT activity, relevant in cancer treatment

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure .
  • Store in tightly sealed containers at room temperature (15–25°C), away from ignition sources and moisture, per SDS guidelines .
  • In case of spills, evacuate the area, wear full PPE (goggles, lab coat), and neutralize with inert absorbents like vermiculite .

Q. What synthetic strategies are effective for preparing this compound while preserving its stereochemical integrity?

  • Methodological Answer :

  • Start with enantiomerically pure (1R)-2-amino-1-hydroxyethyl precursors to minimize racemization. Use chiral auxiliaries or asymmetric catalysis for stereocontrol .
  • For hydrochloride salt formation, add HCl in dioxane under controlled stirring (1 hour at 25°C), followed by vacuum distillation to isolate the product .
  • Confirm enantiomeric purity via chiral HPLC (C18 column, 0.1% TFA in mobile phase) or ¹H-NMR analysis of diastereomeric derivatives .

Q. Which analytical techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR : Analyze aromatic protons (δ 7.5–8.0 ppm) and stereogenic centers (e.g., (1R)-configuration via coupling constants) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>98%) .
  • Melting Point : Compare observed values (e.g., 160–165°C) against literature to detect polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Perform parallel measurements using standardized protocols:
  • Solubility : Use shake-flask method in PBS (pH 7.4) at 25°C, validated by UV spectrophotometry .
  • logP : Compare reverse-phase HPLC retention times with reference compounds of known logP .
  • Cross-reference data with independent databases (e.g., PubChem) while excluding non-peer-reviewed sources .

Q. What strategies are recommended for identifying process-related impurities during scale-up synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS with electrospray ionization to detect byproducts (e.g., de-esterified analogs or hydroxylated derivatives) .
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP-grade Imp. B or C) .
  • Forced Degradation : Expose the compound to heat (40°C, 75% RH) and acidic/alkaline conditions to simulate stability challenges .

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how can this be experimentally validated?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Synthesize both (1R) and (1S) enantiomers and compare binding affinities via surface plasmon resonance (SPR) or radioligand displacement .
  • In Vitro Models : Test vasoactivity in isolated rat aorta preparations, noting differences in EC₅₀ values between enantiomers .
  • Molecular Docking : Use Schrödinger Suite to simulate interactions with adrenergic receptors, focusing on hydrogen bonding with the (1R)-hydroxyethyl group .

Q. What experimental frameworks are suitable for assessing the compound’s stability under long-term storage?

  • Methodological Answer :

  • ICH Guidelines : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation .
  • Mass Balance : Quantify total degradation products (e.g., hydrolysis to benzoic acid derivatives) using charged aerosol detection .
  • Light Sensitivity : Expose samples to UV-Vis radiation (300–800 nm) and monitor photodegradation via LC-MS .

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